molecular formula C20H32Cl4Rh2 B15300935 Bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride

Bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride

Cat. No.: B15300935
M. Wt: 620.1 g/mol
InChI Key: XPOXQTDUMBBGLJ-UHFFFAOYSA-J
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Description

Bis(λ²-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride is a rhodium-based organometallic complex characterized by two pentamethylcyclopentadienyl (Cp) ligands and two chloride counterions. The Cp ligand, a highly substituted cyclopentadienyl derivative, provides steric bulk and strong electron-donating properties, stabilizing the rhodium center in a low oxidation state (Rh²⁺).

Key structural features include:

  • Coordination geometry: Rhodium adopts a pseudo-tetrahedral geometry with two Cp* ligands and two chloride ions.
  • Electronic configuration: The λ²-rhodium(2+) ion indicates a d⁷ electronic configuration, common in Rh(II) complexes.
  • Synthesis: Typically prepared via ligand substitution reactions, where a precursor rhodium complex (e.g., RhCl₃) reacts with pentamethylcyclopentadienyl ligands under inert conditions.

Properties

Molecular Formula

C20H32Cl4Rh2

Molecular Weight

620.1 g/mol

IUPAC Name

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+);tetrachloride

InChI

InChI=1S/2C10H16.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4

InChI Key

XPOXQTDUMBBGLJ-UHFFFAOYSA-J

Canonical SMILES

CC1C(=C(C(=C1C)C)C)C.CC1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride typically involves the reaction of rhodium chloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Advanced purification techniques, such as column chromatography, may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .

Mechanism of Action

The mechanism of action of bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride involves the coordination of the rhodium center with various ligands. This coordination can alter the electronic properties of the rhodium ion, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA interaction in anticancer research or activation of substrates in catalytic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this rhodium complex, comparisons are drawn with structurally analogous organometallic compounds. Key differences and similarities are highlighted below:

Table 1: Comparative Analysis of Organometallic Complexes

Property Bis(λ²-Rh²⁺) Bis(Cp*) Tetrachloride (+)-Et-DUPHOS-Rh Tetrafluoroborate Dichlorotungsten(IV) Ethylcyclopentadienyl
Molecular Formula [Rh₂(Cp*)₂Cl₄] [Rh(C₃₀H₄₄P₂)(C₈H₁₂)]BF₄ [W(C₇H₁₀)₂Cl₂]
CAS Number Not publicly listed 213343-64-7 83136-76-9
Ligand Type Pentamethylcyclopentadienyl (Cp*) Chiral phosphine (Et-DUPHOS) + COD Ethylcyclopentadienyl
Counterion Cl⁻ BF₄⁻ Cl⁻
Metal Oxidation State Rh²⁺ Rh⁺ W⁴⁺
Stability Air-sensitive, hygroscopic Stable under inert gas Moisture-sensitive
Reactivity High catalytic activity in C–H bond activation Asymmetric hydrogenation catalyst Limited catalytic data; used in polymer synthesis
Applications Homogeneous catalysis Enantioselective synthesis Specialty materials
Safety Data Likely corrosive (inferred) Skin/eye irritant No specific hazards listed

Key Observations :

Ligand Effects :

  • The Cp* ligand in the target complex provides greater steric shielding and electron density compared to the ethylcyclopentadienyl ligand in the tungsten complex . This enhances stability and modifies catalytic selectivity.
  • In contrast, the Et-DUPHOS-Rh complex employs a chiral phosphine ligand, enabling enantioselective catalysis, a feature absent in the Cp*-Rh system .

Counterion Influence :

  • Chloride counterions (in the target and tungsten complexes) confer higher lattice energy and lower solubility in polar solvents compared to tetrafluoroborate .

Metal-Specific Reactivity :

  • Rh(II) complexes (target) exhibit unique redox activity compared to Rh(I) (Et-DUPHOS-Rh) and W(IV) systems. For example, Rh(II) intermediates are pivotal in radical-involving catalytic cycles.

Safety and Handling: While direct safety data for the target compound is unavailable, its chloride counterion and rhodium center suggest corrosivity and toxicity akin to related complexes (e.g., skin/eye irritation noted in ).

Notes

Data Limitations : Direct experimental data for Bis(λ²-Rh²⁺) Bis(Cp*) Tetrachloride is scarce; comparisons rely on structural analogs and inferred properties.

Regulatory Status : Unlike the (+)-Et-DUPHOS-Rh complex, which is unregulated , the target compound’s handling may require precautions due to rhodium’s toxicity.

Research Gaps : Detailed studies on its catalytic mechanisms, stability under ambient conditions, and ecotoxicology are needed.

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